MRS 1065

Description

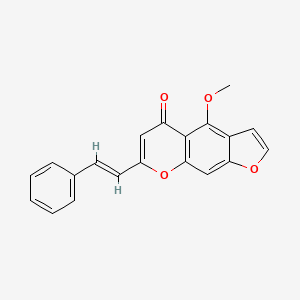

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBFQFPYNPJVLO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443865 | |

| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138565-05-6 | |

| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Mrs 1065 and Analogues

Strategies for the Preparation of Furo[3,2-g]benzopyran-5-one Scaffolds

The furo[3,2-g]benzopyran-5-one scaffold is a key structural element found in compounds like MRS 1065 and naturally occurring furanocoumarins such as psoralen (B192213) and angelicin. ontosight.ai This scaffold consists of a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) structure. ontosight.ainih.gov

Various synthetic routes have been developed to construct this fused ring system. One approach involves building the furan ring onto a pre-formed coumarin structure or vice versa. Research highlights different strategies for synthesizing coumarin(benzopyrone)-fused five-membered aromatic heterocycles, including those with a furan ring fused to the alpha-pyrone moiety of coumarin. nih.govresearchgate.net These methods often involve coupling and cyclization reactions. For instance, a one-pot sequential coupling/cyclization strategy has been reported for the synthesis of 4H-furo[3,2-c]benzopyran-4-ones. nih.gov Transition-metal-free approaches, such as iodine-promoted one-pot cyclization between 4-hydroxycoumarins and acetophenones, have also been explored. nih.gov Other methods include rhodium(III)-catalyzed processes involving sulfoxonium ylides and hydroquinones. nih.gov The Nef reaction has also been utilized in the synthesis of furo[2,3-c]benzopyran-4-ones. nih.govresearchgate.net

The synthesis of aminoalkanol derivatives of 5H-furo[3,2-g] idrblab.netbenzopyran-5-one with potential beta-adrenolytic activity has also been reported, demonstrating the scaffold's utility in generating compounds with different pharmacological profiles. nih.gov

Rational Design Principles for Structural Analogues of MRS 1065

Rational design of structural analogues of compounds like MRS 1065 is guided by the understanding of structure-activity relationships (SAR). This involves making specific modifications to the core structure or its substituents to enhance desired biological activities, such as receptor affinity and selectivity.

For compounds targeting adenosine (B11128) receptors, modifications to the purine (B94841) nucleus or appended groups have been explored to optimize activity and selectivity towards specific subtypes like the A3 receptor. nih.govresearchgate.netnajah.edu For example, studies on adenosine A3 receptor antagonists have investigated the impact of substituents at different positions of tricyclic structures on receptor affinity and selectivity. najah.edu The nature of substituents can significantly influence the interaction of the molecules with the receptor. najah.edu

In the context of other potent compounds like CC-1065 (which shares some structural and mechanistic parallels in terms of DNA interaction with certain classes of compounds, though MRS 1065 is primarily discussed in the context of adenosine receptors), rational design has focused on understanding the relationship between chemical reactivity and biological potency. nih.govnajah.eduincanthera.com Modifications to the alkylation subunit, for instance, have been shown to impact stability and potency. nih.govnajah.edu These studies highlight the importance of balancing stability and reactivity for optimal biological effect. nih.govnajah.eduincanthera.com

Chemical derivatization is a key technique in the rational design process, allowing for the introduction of diverse functional groups and moieties onto the parent scaffold. nih.govnih.govacs.orgmdpi.com This can alter properties such as solubility, lipophilicity, and the ability to interact with biological targets. Derivatization strategies have been employed to improve sensitivity in analytical techniques like mass spectrometry, which is crucial for evaluating synthesized analogues. nih.govnih.govacs.orgmdpi.com

Advanced Synthetic Approaches to Optimize Biological Relevance

Advanced synthetic approaches aim to provide efficient, selective, and scalable methods for preparing MRS 1065 and its analogues with optimized biological properties. This includes the development of novel reaction methodologies and strategies for incorporating specific structural features.

New synthetic strategies have been developed to obtain key intermediates in larger quantities, facilitating the synthesis of a wider range of derivatives. nih.gov Divergent synthesis approaches, starting from a common intermediate, allow for the rapid generation of multiple analogues. nih.gov Regioselective synthesis is also crucial to ensure that modifications occur at desired positions on the molecule, avoiding the formation of unwanted isomers. nih.gov

The use of advanced techniques like metal-catalyzed cross-coupling reactions, which have been applied in the synthesis of other complex natural products and their analogues, can offer improved control over selectivity and yield. nih.gov Modern synthetic organic chemistry emphasizes the development of highly chemo-, regio-, diastereo-, and enantioselective procedures, often approaching the selectivity of enzymatic transformations. chemistrydocs.com

Furthermore, advanced synthetic approaches can involve the design and synthesis of prodrugs, which are inactive precursors that are converted to the active drug within the biological system. nih.govnih.gov This strategy can be used to improve drug delivery, reduce toxicity, or enhance selectivity for target tissues. For example, prodrugs of CC-1065 analogues have been synthesized to potentially reduce general toxicity while retaining antitumor activity. nih.gov Reductively activated prodrugs have also been explored, designed to be activated specifically in hypoxic tumor environments. nih.gov

The application of techniques like chemical derivatization coupled with advanced analytical methods such as high-resolution mass spectrometry is integral to characterizing synthesized compounds and evaluating their interactions with biological systems. nih.govnih.govacs.orgmdpi.com

Detailed Research Findings

Research on the synthesis and derivatization of compounds related to the furo[3,2-g]benzopyran-5-one scaffold and adenosine receptor antagonists has yielded valuable insights into SAR and synthetic strategies.

Studies on adenosine A3 receptor antagonists have shown that modifications at the N6 position of adenosine analogues can significantly impact receptor affinity. researchgate.net For instance, the incorporation of a 4-(2-aminoethyl)-2,6-di-tert-butylphenol group led to improved affinity. researchgate.net

Research on CC-1065 analogues has demonstrated that the stability and reactivity of the alkylation subunit are critical for cytotoxic potency. nih.govnajah.eduincanthera.com Analogues with increased stability compared to the natural product CC-1065 have shown enhanced potency. nih.govnajah.edu

Synthetic efforts have focused on developing efficient routes to the core furo[3,2-g]benzopyran-5-one structure and its variations. The synthesis of aminoalkanol derivatives has shown that this scaffold can be modified to yield compounds with potential antiarrhythmic activity. nih.gov

Chemical derivatization techniques have been successfully applied to enhance the detection and analysis of metabolites and drug compounds, highlighting their utility in the study of biological relevance. nih.govnih.govacs.orgmdpi.com

Cellular and Subcellular Responses to Mrs 1065

Perturbation of Cell Cycle Progression, including G2+M Phase Blockage

CC-1065 significantly disrupts the normal progression of the cell cycle, with distinct effects on multiple phases. Research using various cell lines has demonstrated that the compound's primary cell cycle impact is a blockage of the transition from the G2 phase to the M (mitosis) phase. nih.govmedchemexpress.com

In addition to the G2/M block, CC-1065 also affects the S phase (synthesis phase). At lower concentrations, it causes cells to progress more slowly through the S phase. nih.gov At higher concentrations, it can induce a complete blockage of progression in the S phase. nih.gov Conversely, the compound does not appear to inhibit the progression from mitosis to the G1 phase or from the G1 phase into the S phase. nih.gov Studies have also indicated that cells in mitosis are the most sensitive to the cytotoxic effects of CC-1065, with sensitivity decreasing as cells move through G1, S, and G2. nih.gov

Table 1: Summary of CC-1065 Effects on Cell Cycle Progression

| Cell Cycle Phase/Transition | Observed Effect of CC-1065 | Reference |

|---|---|---|

| G2 to M Transition | Blocked | nih.govmedchemexpress.com |

| S Phase | Slowed progression (low concentration); Blocked (high concentration) | nih.gov |

| M to G1 Transition | No significant effect on progression | nih.gov |

| G1 to S Transition | No significant effect on progression | nih.gov |

| Mitosis (M Phase) | Highest sensitivity to cytotoxic effects | nih.gov |

Induction of Cellular Processes in Response to DNA Damage

The primary mechanism of action for CC-1065 is the induction of DNA damage, which triggers a cascade of cellular responses. CC-1065 is a potent DNA-alkylating agent that covalently binds to DNA. medchemexpress.comacs.orgnih.gov This interaction is highly specific; the compound binds to the minor groove of double-stranded DNA, with a preference for adenine- and thymine-rich sequences. nih.gov

Unlike many other antitumor agents that may intercalate between DNA bases or cause immediate strand breaks, CC-1065's binding stabilizes the DNA helix. nih.gov This alkylation and adduct formation disrupts normal DNA processes and is perceived by the cell as significant damage. The primary consequence of this DNA binding is the potent inhibition of DNA synthesis. nih.govmedchemexpress.comnih.gov This disruption activates the cell's sophisticated DNA damage response (DDR) pathways. The DDR is a network of signaling pathways that sense DNA lesions, signal their presence, and promote either repair, cell cycle arrest, or apoptosis (programmed cell death). nih.gov The cell cycle arrest observed in the G2/M and S phases is a direct consequence of the DDR activation, providing the cell with time to attempt repair before replicating damaged DNA or dividing. nih.gov

Table 2: Mechanism of CC-1065-Induced DNA Damage

| Mechanistic Feature | Description | Reference |

|---|---|---|

| Molecular Action | DNA-alkylating agent | medchemexpress.comacs.org |

| Binding Site | Minor groove of double-stranded DNA | nih.gov |

| Sequence Specificity | Preference for adenine- and thymine-rich sites | nih.gov |

| Effect on DNA Helix | Stabilizes the DNA helix; does not intercalate | nih.gov |

| Primary Cellular Consequence | Inhibition of DNA synthesis | nih.govmedchemexpress.comnih.gov |

Modulation of Endogenous Gene Expression Pathways

The DNA damage and subsequent cell cycle arrest induced by CC-1065 inevitably lead to significant modulation of endogenous gene expression pathways. By binding directly to DNA, the compound can physically obstruct the process of transcription, where genetic information is read from a DNA template to produce messenger RNA (mRNA). plos.org

Furthermore, the activation of the DNA damage response (DDR) is itself a major driver of changes in gene expression. DDR pathways orchestrate the transcriptional activation of a wide array of genes. nih.govelifesciences.org These include genes responsible for:

Cell Cycle Checkpoints: Such as the p53 tumor suppressor pathway, which can induce the expression of cyclin-dependent kinase inhibitors (e.g., p21) to enforce cell cycle arrest. nih.gov

DNA Repair: The cell upregulates the expression of proteins and enzymes required to identify and repair the DNA adducts formed by CC-1065.

Apoptosis: If the DNA damage is determined to be too severe or irreparable, the DDR will trigger the expression of pro-apoptotic genes to eliminate the damaged cell, preventing the propagation of mutations.

Therefore, while specific gene targets of CC-1065 may vary by cell type, its fundamental mechanism of causing DNA damage ensures a broad and profound impact on the expression of genes involved in cell fate decisions, including survival, arrest, and death.

Structure Activity Relationship Sar Investigations of Mrs 1065 and Analogues

Elucidating the Relationship Between Intrinsic Chemical Reactivity and Biological Potency

A fundamental relationship exists between the intrinsic chemical reactivity and the biological potency (e.g., cytotoxic activity) of duocarmycin and CC-1065 class compounds nih.govnih.gov. This relationship has been described as parabolic, extending over a wide range of reactivities and activities for various modified alkylation subunits nih.govnih.gov. The alkylation subunit, often an activated cyclopropane (B1198618) ("segment A"), is responsible for the covalent modification of DNA nih.govnih.gov. The stability and reactivity of this subunit are critical determinants of potency nih.govnih.gov. For instance, analogues with increased stability (lower reactivity) compared to the natural product CC-1065 alkylation subunit (MeCPI) have been designed, and their potency has been found to correlate with this altered stability nih.govnih.gov. Computational studies have been used to predict how single atom changes in the alkylation subunit can impact stability and, consequently, biological potency nih.gov.

Influence of Molecular Modifications on Interaction with Cellular Targets

Molecular modifications to compounds like MRS 1065 and its analogues can significantly influence their interaction with cellular targets, primarily DNA nih.govnih.govnih.gov. The sequence-selective alkylation of duplex DNA at the N3 of adenine (B156593) in the minor groove is a key interaction for this class of compounds researchgate.netincanthera.comnih.govresearchgate.net. This covalent bonding is irreversible and leads to conformational changes in the DNA helix, interfering with processes like replication and transcription researchgate.net. The chiral configuration of these compounds has been shown to influence both the sequence selectivity of DNA alkylation and the resulting potency researchgate.net. Modifications to the alkylation subunit and the DNA-docking motif ("segment B") alter the precise nature of the interaction with DNA, affecting binding affinity, alkylation site preference, and ultimately, biological activity nih.govacs.orgincanthera.com. While DNA is the primary and well-established target, research into cellular targets can involve various techniques to understand both on-target and potential off-target interactions tandfonline.comnih.govstonybrookmedicine.edunomuraresearchgroup.com.

Spectrometric Approaches for SAR Determination (e.g., ESI-FTICR MS, HPLC)

Spectrometric approaches, such as Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR MS) and High-Performance Liquid Chromatography (HPLC), are valuable tools in SAR determination for complex molecules and their analogues nih.govnih.govnih.gov. HPLC is commonly used for the separation and purification of compounds and their analogues, allowing for the analysis of individual species nih.govuni-saarland.de. ESI-FTICR MS offers high resolution and accurate mass measurements, enabling the precise determination of elemental compositions of compounds and providing detailed structural information nih.govnih.gov. The coupling of HPLC with MS (HPLC-MS) allows for the analysis of mixtures and the characterization of components based on their chromatographic behavior and mass spectra nih.govnih.gov. These techniques can be used to analyze reaction products, assess the purity of synthesized analogues, and potentially investigate interactions with biological molecules by observing mass shifts or fragmentation patterns stonybrookmedicine.edunih.govuni-saarland.de. A novel method correlating alkylation efficiency and cytotoxicity based on mass spectrometry has also been described in the context of CC-1065 and duocarmycin analogues researchgate.net.

Preclinical Pharmacological Evaluation of Mrs 1065 and Its Prodrugs

In Vitro Assessment in Relevant Cell Models

The initial evaluation of anticancer compounds involves testing their effects on cancer cells grown in a laboratory setting. These in vitro studies are crucial for determining a compound's potency and mechanism of action at the cellular level.

Cytotoxic Potency against Diverse Cancer Cell Lines

MRS 1065 and its analogues have demonstrated remarkable cytotoxic potency across a range of cancer cell lines. These compounds are part of a family of DNA alkylating agents that exhibit powerful antiproliferative activity, often at picomolar concentrations (one trillionth of a mole per liter). researchgate.net The cytotoxicity is typically measured by the IC50 value, which is the concentration of a drug required to inhibit the growth of 50% of a population of cancer cells. mdpi.com

Analogues of CC-1065 are known to be extremely cytotoxic. researchgate.net For instance, seco-analogues have been tested against human bronchial carcinoma cells (A549), showing significant activity. mdpi.com The cytotoxic potency of these compounds can vary based on their specific chemical structure. nih.gov For example, studies on related compounds from the duocarmycin family have shown potent activity against various cell lines, including leukemia L1210 cells. incanthera.com MRS 1065 itself has shown sub-nanomolar activity against leukemia cells, with a reported IC50 value as low as 0.006 nM in L1210 cells.

The table below summarizes the cytotoxic activity of seco-analogues of CC-1065 against a human cancer cell line.

Table 1: In Vitro Cytotoxicity of CC-1065 Seco-Drug Analogues against A549 Human Bronchial Carcinoma Cells. mdpi.com Cells were exposed to the compounds for 24 hours. The IC50 value represents the concentration required for 50% growth inhibition.

| Compound | R¹ Group | R² Group | IC50 (nM) mdpi.com |

| 4a | Me | NMe₂ | 1.3 |

| 4b | Me | Morpholino | 5.2 |

| 4c | H | NMe₂ | 0.1 |

| 4d | H | Morpholino | 0.4 |

Analysis of Drug-Induced DNA Fragmentation in Cell Culture

A key mechanism through which MRS 1065 and related compounds exert their cytotoxic effects is by inducing apoptosis, or programmed cell death. A hallmark of apoptosis is the fragmentation of the cell's genomic DNA. aacrjournals.orgplos.org

Studies have shown that the more cytotoxic drugs in the duocarmycin and CC-1065 family induce DNA fragmentation in double-stranded DNA. researchgate.netmdpi.com This process is believed to be initiated by the drug binding to specific, AT-rich sequences within the DNA minor groove, followed by alkylation of an adenine (B156593) base (specifically at the N3 position). researchgate.netmdpi.com This covalent modification of the DNA structure triggers the apoptotic cascade. The ability to induce DNA fragmentation can be observed experimentally using techniques like gel electrophoresis, which separates DNA fragments by size, or through assays that detect the characteristic nuclear changes of apoptosis, such as chromatin condensation. aacrjournals.orgbiorxiv.org The induction of DNA fragmentation is a critical indicator of the drug's mode of action and its potential as an anticancer agent. plos.org

Correlation between Compound Stability and Cellular Cytotoxicity

A direct relationship has been established between the chemical stability of CC-1065 analogues and their cytotoxicity. incanthera.comnih.gov For these compounds to be effective, they must be stable enough to reach their cellular target (DNA) but reactive enough to alkylate it. incanthera.com

Research using techniques like high-performance liquid chromatography has revealed a clear correlation between the stability of these drugs in cell culture and their cytotoxic effects. researchgate.netmdpi.com Compounds with greater stability tend to exhibit higher potency. Conversely, lower hydrolytic stability can lead to a decreased concentration of the active drug in the cell culture medium, as the compound degrades before it can act on the cells. mdpi.comnih.gov For instance, certain analogues with a secondary chloro atom were found to have a half-life of about 14 hours in culture, as the chloro group was replaced by a hydroxyl group, inactivating the prodrug. mdpi.comnih.gov In contrast, more stable compounds showed minimal hydrolysis over a 24-hour period. mdpi.comnih.gov This balance of stability and reactivity is a critical factor in the design and evaluation of these potent anticancer agents. incanthera.com

In Vivo Efficacy in Experimental Disease Models

Following promising in vitro results, the evaluation of anticancer compounds moves to in vivo models, typically involving laboratory animals, to assess their effectiveness and behavior in a whole living system.

Evaluation of Anti-Tumor Activity in Preclinical Models

Analogues of CC-1065 and the duocarmycins have demonstrated encouraging results in preclinical animal models of cancer. nih.gov These studies are essential for determining if the potent cytotoxicity observed in cell cultures translates to anti-tumor activity in a living organism.

While specific in vivo data for MRS 1065 is not detailed in the reviewed literature, studies on closely related compounds and their prodrugs have shown significant efficacy. For example, in a clinically relevant lung tumor model, a prodrug of a CC-1065 analogue showed significant efficacy. researchgate.net In other studies using mouse tumor models, related compounds have led to the regression of established breast carcinoma xenografts. dntb.gov.ua Characterization of a representative prodrug in vivo indicated that it approached the potency and exceeded the efficacy of the free drug itself, suggesting that the active drug is effectively released from the inactive prodrug in a controlled or targeted manner within the body. nih.gov These findings underscore the therapeutic potential of this class of compounds when used in a targeted fashion.

Development and Evaluation of Prodrug Strategies (e.g., ADEPT, GDEPT, PMT)

Given the high systemic toxicity of compounds like MRS 1065, a primary focus of research has been the development of prodrug strategies to target their cytotoxic power specifically to cancer cells. researchgate.netmdpi.com A prodrug is an inactive or less active form of a drug that is converted into the active form within the body, ideally at the tumor site. nih.gov This approach aims to reduce side effects on healthy tissues. researchgate.net Several advanced prodrug therapies have been developed for this purpose.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This two-step strategy involves administering an antibody-enzyme conjugate that binds to specific antigens on the surface of tumor cells. researchgate.netresearchgate.net After the conjugate has localized at the tumor and cleared from circulation, a non-toxic prodrug is administered. The enzyme attached to the antibody then cleaves the prodrug, releasing the highly potent cytotoxic drug directly at the tumor site. researchgate.netresearchgate.net This method has been a key area of development for CC-1065 and duocarmycin analogues, with glycosidic prodrugs being designed for activation by specific enzymes like β-D-galactosidase. researchgate.netacs.org

Gene-Directed Enzyme Prodrug Therapy (GDEPT): Similar to ADEPT, GDEPT also uses an enzyme to activate a prodrug. However, instead of delivering the enzyme via an antibody, GDEPT involves delivering a gene that codes for the enzyme into the cancer cells. researchgate.netnih.gov The cancer cells then produce the enzyme themselves, leading to intracellular activation of the subsequently administered prodrug. researchgate.net This strategy can be highly selective, as the prodrug is activated inside the target cells. researchgate.net

Prodrug Monotherapy (PMT): This approach utilizes the unique physiological or metabolic characteristics of the tumor environment, such as hypoxia (low oxygen) or differences in enzyme levels, to activate a prodrug. researchgate.netnih.gov For example, some prodrugs are designed to be activated under the reducing conditions often found in solid tumors. nih.gov

These strategies have been successfully applied to analogues of CC-1065, creating prodrugs with excellent therapeutic potential and high selectivity, thereby transforming highly toxic compounds into promising candidates for targeted cancer therapy. researchgate.net

Unraveling Mechanistic Insights from Preclinical Studies

Preclinical investigations into the mechanisms of action of novel therapeutic agents are fundamental to understanding their potential clinical utility. In the case of MRS 1065 and its associated prodrugs, preclinical studies have been instrumental in elucidating the molecular pathways through which they exert their effects. These studies have focused on identifying the cellular signaling cascades modulated by the compound and investigating its efficacy in models of inflammation.

Identification of Modulated Cellular Signaling Pathways

The cellular response to external stimuli is governed by a complex network of signaling pathways. The ability of a therapeutic agent to modulate these pathways is often central to its pharmacological activity. While specific data on the direct modulation of signaling pathways by a compound explicitly named "MRS 1065" is not available in the current body of public scientific literature, the broader class of compounds to which it is related, the duocarmycins and CC-1065 analogues, are known to exert their potent cytotoxic effects through the alkylation of DNA. This primary mechanism of action can, in turn, trigger a cascade of cellular signaling events.

In general, DNA damage, such as that induced by alkylating agents, is a potent activator of several key signaling pathways, including those involving Mitogen-Activated Protein Kinases (MAPK) and the Nuclear Factor-kappa B (NF-κB) family of transcription factors. mdpi.commdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death). mdpi.com DNA damage can lead to the activation of various arms of the MAPK signaling cascade, including the ERK, JNK, and p38 MAPK pathways, ultimately influencing cell fate.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. nih.gov It is well-established that cellular stress, including DNA damage, can lead to the activation of the NF-κB pathway. oup.com This activation involves the translocation of NF-κB transcription factors to the nucleus, where they drive the expression of a wide array of genes, including those encoding pro-inflammatory cytokines. nih.gov

The table below summarizes the general involvement of these pathways in response to cellular stress, which may be relevant to the downstream effects of compounds in the class of MRS 1065.

| Signaling Pathway | General Role in Cellular Stress Response | Potential Downstream Effects |

| MAPK Pathway | Regulates cell proliferation, differentiation, and apoptosis. | Can lead to cell cycle arrest or apoptosis. |

| NF-κB Pathway | Controls inflammation, cell survival, and immunity. | Can promote the expression of pro-inflammatory genes. |

This table presents generalized functions of signaling pathways in response to cellular stress and is not based on specific studies of a compound identified as MRS 1065.

Investigation of Anti-inflammatory Efficacy

The investigation of the anti-inflammatory properties of a new chemical entity is a critical component of its preclinical evaluation. Inflammation is a key pathological feature of numerous diseases, and agents that can modulate the inflammatory response have significant therapeutic potential.

While specific preclinical studies on the anti-inflammatory efficacy of a compound explicitly named "MRS 1065" are not publicly available, the known links between DNA damaging agents and the activation of inflammatory signaling pathways, such as NF-κB, provide a rationale for investigating such effects. The activation of NF-κB is a central event in the inflammatory process, leading to the production of pro-inflammatory mediators like cytokines and chemokines. nih.gov

The anti-inflammatory effects of various compounds are often evaluated in preclinical models of inflammation. These models can include cell-based assays to measure the production of inflammatory mediators and in vivo models of inflammatory diseases. For instance, flavonoids, a class of natural compounds, have demonstrated anti-inflammatory effects by inhibiting NF-κB activation and the production of pro-inflammatory cytokines like IL-1β and TNF-α in preclinical studies. nih.gov Similarly, other novel compounds are assessed for their ability to suppress the expression of inflammatory genes and reduce inflammatory cell infiltration in animal models. ipl.pt

The potential for a compound like MRS 1065 to exhibit anti-inflammatory properties would likely be linked to its ability to modulate the activity of key inflammatory pathways. The table below outlines key biomarkers often assessed in preclinical anti-inflammatory studies.

| Biomarker Category | Specific Examples | Role in Inflammation |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Mediate and amplify the inflammatory response. |

| Inflammatory Enzymes | COX-2, iNOS | Produce inflammatory mediators like prostaglandins (B1171923) and nitric oxide. |

| Cell Adhesion Molecules | ICAM-1, VCAM-1 | Mediate the recruitment of immune cells to sites of inflammation. |

This table lists common biomarkers used to assess anti-inflammatory activity in preclinical research and is not based on specific data for a compound identified as MRS 1065.

Further preclinical research would be necessary to specifically characterize the anti-inflammatory profile of MRS 1065 and its prodrugs and to determine their potential for the treatment of inflammatory conditions.

Advanced Research Methodologies and Analytical Techniques in Mrs 1065 Studies

Spectroscopic Analysis of DNA-Compound Interactions (e.g., Circular Dichroism, Electrospray Ionisation Mass Spectrometry)

Spectroscopic techniques play a crucial role in elucidating the interactions between small molecules and biological macromolecules like DNA. Circular Dichroism (CD) spectroscopy is a widely used method to study conformational changes in chiral molecules and their complexes, including DNA-ligand interactions mdpi.comacs.orgresearchgate.net. CD is highly sensitive to alterations in the helical structure of DNA upon binding with a compound acs.orgresearchgate.net. Changes in the CD spectrum of DNA, such as shifts in wavelength or changes in signal intensity, can indicate different binding modes, including intercalation or groove binding mdpi.com. Studies on compounds, such as analogues of CC-1065 (a natural antibiotic with structural similarities to the furo[3,2-g]chromen-5-one core present in MRS 1065) ontosight.aimdpi.comcambridge.org, have utilized CD spectroscopy to identify DNA as a cellular target and understand the nature of their interaction with DNA, even in live cells cambridge.org.

Electrospray Ionisation Mass Spectrometry (ESI-MS) is another powerful technique employed to study noncovalent complexes between compounds and DNA mdpi.compromega.comnih.gov. ESI-MS allows for the detection and characterization of intact noncovalent complexes in the gas phase, providing information on stoichiometry and binding affinity promega.com. This method can be used in conjunction with tandem mass spectrometry (MS/MS) to further probe the stability and fragmentation of these complexes promega.comnih.gov. ESI-MS has been applied to investigate the interaction of various small molecules and metal complexes with DNA, offering advantages in terms of speed, specificity, and sensitivity compared to some other methods mdpi.compromega.comresearchgate.net. The application of ESI-MS can reveal the formation of specific adducts or noncovalent associations between a compound like MRS 1065 and DNA oligonucleotides, providing molecular-level details about the interaction.

High-Throughput Cell-Based Assays for Functional Characterization

High-throughput cell-based assays are essential tools in modern research for the rapid screening and functional characterization of large numbers of compounds mdpi.commrs.orgresearchgate.net. These assays involve evaluating the effects of compounds on living cells, measuring various cellular responses such as viability, proliferation, protein expression, signaling pathway activation, or other phenotypic changes mdpi.comresearchgate.net. They are widely used in drug discovery to identify compounds with desired biological activities, including cytotoxic effects ontosight.airesearchgate.net. Cell-based assays can be designed to assess specific targets or pathways, providing insights into a compound's mechanism of action mrs.orgresearchgate.net. For a compound like MRS 1065, which has reported biological activities including cytotoxic effects against certain cancer cell lines ontosight.ai, high-throughput cell-based assays could be employed to characterize its potency and selectivity across different cell types, investigate its impact on specific cellular processes, or identify potential cellular targets. These assays often utilize automated liquid handling systems and detection technologies (e.g., fluorescence, luminescence, absorbance) to enable the rapid processing and analysis of numerous samples mdpi.com.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Docking

Computational chemistry techniques, including molecular docking and molecular dynamics (MD) simulations, are valuable in silico tools used to predict and analyze the interactions between small molecules (ligands) and their biological targets, such as proteins or DNA mdpi.com. Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the binding site of a target molecule and estimate the binding affinity mdpi.com. This can help in understanding the potential targets of a compound and the key interactions driving the binding. Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to study the stability of the complex, conformational changes, and the influence of the surrounding environment (e.g., solvent) mdpi.com. These simulations can complement docking studies by providing a more realistic representation of the binding event and refining the understanding of the interaction. For a compound like MRS 1065, computational studies could be used to predict its binding to potential protein targets or DNA, analyze the stability of these interactions, and gain insights into the structural basis of its reported biological activities ontosight.ai.

Innovations in Biosensor Development for Compound Detection and Activity Profiling

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes or measure biological activity researchgate.net. Recent innovations in biosensor development have led to the creation of highly sensitive and specific platforms for detecting a wide range of molecules, including small chemical compounds, and for profiling biological processes researchgate.net. These innovations include the use of nanomaterials to enhance sensitivity and the development of novel recognition elements like aptamers researchgate.net. Biosensors can be designed for various detection methods, such as optical, electrochemical, or mass spectrometry-based approaches researchgate.net. Mass spectrometry-based biosensing, for instance, offers high throughput and multiplexing capabilities for analyzing clinical biomarkers and profiling enzyme activity. While no specific biosensor for MRS 1065 was identified in the consulted literature, the principles of biosensor development could potentially be applied to create systems for detecting MRS 1065 in various matrices or for monitoring its activity against specific biological targets in real-time. The development of such biosensors would require identifying a suitable biological recognition element that specifically interacts with MRS 1065 or a process modulated by it.

Future Research Trajectories and Transformative Potential of Furobenzopyran 5 One Class

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of the furobenzopyran-5-one class, inspired by lead compounds like MRS 1065, is heavily reliant on the principles of rational drug design. This approach leverages a deep understanding of the target receptor's structure and the ligand's structure-activity relationships (SAR) to create molecules with improved potency and selectivity. taylorandfrancis.com

The synthesis of novel analogues often involves the modification of the core furobenzopyran structure. For instance, the synthesis of various 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives highlights the chemical tractability of the furobenzopyran backbone, allowing for the introduction of diverse functional groups. nih.gov Such modifications are crucial for probing the chemical space around the core scaffold to identify substitutions that enhance binding affinity and specificity for the P2Y1 receptor.

Key strategies in the rational design of P2Y1 antagonists include:

Modification of the Phosphate (B84403) Moiety: In nucleotide-based antagonists, altering the phosphate groups has been a successful strategy to enhance affinity. nih.gov

Conformationally Constrained Analogues: The introduction of rigid ring systems, such as the N-methanocarba ring in the potent P2Y1 antagonist MRS2500, has been shown to dramatically increase affinity. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the core scaffold, such as those on the urea (B33335) and benzofuran (B130515) moieties in benzofuran-substituted urea analogues, has led to compounds with improved potency. nih.gov

The design of more potent analogues is often guided by computational modeling, which can predict how structural changes will affect the binding of the molecule to the target receptor. rsc.org This iterative process of design, synthesis, and biological evaluation is fundamental to the development of next-generation furobenzopyran-5-one derivatives with enhanced therapeutic potential.

Strategies for Improving Target Selectivity and Minimizing Off-Target Effects

A critical challenge in drug development is ensuring that a compound interacts specifically with its intended target, thereby minimizing the potential for unwanted side effects. For P2Y1 receptor antagonists, achieving selectivity over other P2Y receptor subtypes (e.g., P2Y12) and other unrelated receptors is paramount. unc.edutocris.com

Several strategies are employed to enhance the target selectivity of furobenzopyran-5-one derivatives and other P2Y1 antagonists:

High-Throughput Screening: Screening large libraries of compounds against the P2Y1 receptor and other related receptors can identify molecules with a high degree of selectivity. guidetopharmacology.org

Competitive Antagonism: Designing compounds that act as competitive antagonists, directly competing with the endogenous ligand (ADP) for the binding site, can confer a high degree of specificity. unc.edu The antagonist MRS 2179 is a selective and competitive antagonist for the P2Y1 receptor. tocris.com

Allosteric Modulation: Developing allosteric antagonists, which bind to a site on the receptor distinct from the agonist binding site, can offer a more subtle and potentially more selective mechanism of action. caymanchem.com BPTU is an example of an allosteric antagonist of the P2Y1 receptor. caymanchem.com

Systematic Structural Modification: As demonstrated with the development of adenosine (B11128) bisphosphate derivatives, systematic modifications to the chemical structure can lead to compounds with significantly improved selectivity for the P2Y1 receptor. unc.edu

The ultimate goal of these strategies is to produce drug candidates with a clean pharmacological profile, maximizing therapeutic efficacy while minimizing the risk of adverse events.

Integration with Emerging Therapeutic Paradigms

The unique biological activities of the furobenzopyran-5-one class extend beyond P2Y1 antagonism, suggesting their potential integration into a variety of emerging therapeutic paradigms.

Recent research has highlighted the antimicrobial and anti-virulence properties of furobenzopyrans. For example, khellin, a furanochromone structurally related to the furobenzopyran-5-one core, has been shown to suppress the virulence of Pseudomonas aeruginosa by interfering with its quorum-sensing signaling pathways. jabonline.injabonline.inresearchgate.net This anti-virulence approach represents a promising alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially reducing the selective pressure that drives antibiotic resistance. researchgate.net

Furthermore, derivatives of the broader chromone (B188151) class, to which furobenzopyrans belong, have demonstrated significant potential as anti-cancer agents. researchgate.net For instance, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov The anti-proliferative activity of some furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives against lung, breast, and colon cancer cell lines further underscores the potential of the furobenzopyran scaffold in oncology. nih.gov

The anti-inflammatory properties of P2Y1 receptor antagonists also open up new therapeutic avenues. ahajournals.org By inhibiting the P2Y1 receptor, these compounds can reduce leukocyte recruitment and vascular inflammation, suggesting their potential use in treating conditions like atherosclerosis and other inflammatory diseases. ahajournals.org

The development of furobenzopyran-5-one derivatives could also be integrated with novel drug delivery strategies. For example, these compounds could be incorporated into medical implants to prevent scarring or formulated into targeted therapies to enhance their delivery to specific tissues or cell types, thereby increasing their efficacy and reducing systemic exposure. google.com

The multifaceted biological profile of the furobenzopyran-5-one class, exemplified by compounds like MRS 1065, positions it as a versatile scaffold for the development of innovative therapies targeting a range of diseases, from thrombotic disorders and bacterial infections to cancer and inflammatory conditions.

Q & A

Basic: What experimental methodologies are recommended for characterizing the dynamic mechanical properties of MRS 1065, and how are they validated?

Methodological Answer:

The Split Hopkinson Pressure Bar (SHPB) technique is widely used to measure dynamic stress-strain behavior under high strain rates (e.g., 10²–10⁴ s⁻¹). Key steps include:

- Sample Preparation : Ensure uniform geometry (e.g., cylindrical specimens with precise length-to-diameter ratios) to minimize wave dispersion errors .

- Calibration : Validate strain gauges and data acquisition systems using reference materials (e.g., aluminum alloys) to confirm measurement accuracy .

- Uncertainty Quantification : Apply error propagation models to account for uncertainties in strain rate calculations, such as correcting for missing squared terms in stress-wave equations .

- Validation : Compare results with quasi-static testing (e.g., Instron machines) to identify rate-dependent anomalies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.